Molecular Weight and Drug-Likeness: Positioned Below the Mean of Isopropoxy Analogs
The target compound (MW 285.39 g/mol) is 14.01 g/mol lighter than its closest analog 3-isopropoxy-N-(4-isopropoxybenzyl)aniline (MW 299.41 g/mol), a difference of approximately 4.7% [1][2]. This positions the target compound closer to the mean MW of oral drugs (~350 g/mol) and within a more favorable range for CNS drug-likeness, where MW < 300 is a common heuristic [3]. Importantly, this MW advantage accrues without sacrificing the hydrogen bond acceptor count (3 for both compounds) or the topological polar surface area (TPSA 30.5 Ų for the target) [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 285.39 (C₁₈H₂₃NO₂) |
| Comparator Or Baseline | 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline: 299.41 (C₁₉H₂₅NO₂); 4-Isopropoxy-N-(4-isopropoxybenzyl)aniline: 299.41 (C₁₉H₂₅NO₂) |
| Quantified Difference | ΔMW = -14.01 g/mol (-4.7%) vs. 3-isopropoxy analog |
| Conditions | Computed molecular weights from standard atomic masses (PubChem, Chemsrc); validated by vendor-reported molecular formulas |
Why This Matters
For CNS-targeted or fragment-based screening libraries where molecular weight is a primary exclusion criterion, the ~14 g/mol reduction relative to isopropoxy analogs may determine whether the compound passes initial in silico filters.
- [1] PubChem. (2025). Compound Summary for CID 28308824: 3-Ethoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040685-64-0). Computed Properties. View Source
- [2] VWR. (2025). 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline, CAS 1040684-61-4. Product specification sheet. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
